2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester

Description

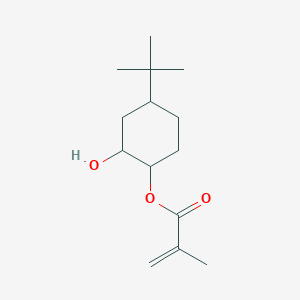

Chemical Structure and Properties The compound 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester (CAS: 46729-07-1) is a methacrylate ester derivative with a cyclohexanol backbone substituted with a tert-butyl group and a hydroxyl group. Its molecular formula is C₁₄H₂₄O₂, and molecular weight is 224.34 g/mol . It is structurally characterized by:

- A methacryloyl group (2-methyl-2-propenoate).

- A cyclohexyl ring with a tert-butyl (1,1-dimethylethyl) group at the 4-position.

- A hydroxyl group at the 2-position of the cyclohexyl ring.

Applications and Stability This compound is used in polymer synthesis, coatings, and specialty resins due to its reactive acrylate group and steric bulk from the tert-butyl substituent. It is typically stabilized with MEHQ (4-methoxyphenol) to prevent premature polymerization .

Properties

IUPAC Name |

(4-tert-butyl-2-hydroxycyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-9(2)13(16)17-12-7-6-10(8-11(12)15)14(3,4)5/h10-12,15H,1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUCDZZFJRODNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCC(CC1O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926218 | |

| Record name | 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128840-36-8 | |

| Record name | 4-(1,1-Dimethylethyl)-2-hydroxycyclohexyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128840-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-hydroxycyclohexylmethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128840368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2-HYDROXYCYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0C874AVB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification of Methacrylic Acid with 4-tert-Butyl-2-Hydroxycyclohexanol

The most widely reported synthesis involves the acid-catalyzed esterification of methacrylic acid and 4-tert-butyl-2-hydroxycyclohexanol. Key steps include:

-

Reaction Setup : Methacrylic acid (1.0 eq) and 4-tert-butyl-2-hydroxycyclohexanol (1.2 eq) are combined with p-toluenesulfonic acid (0.1 eq) in toluene under reflux .

-

Water Removal : Azeotropic distillation using a Dean-Stark trap ensures continuous removal of water, shifting equilibrium toward ester formation .

-

Purification : Post-reaction, the mixture is neutralized with sodium bicarbonate, washed, and purified via vacuum distillation (70–85% yield) .

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Details |

|---|---|

| Catalyst | p-Toluenesulfonic acid (0.1 eq) |

| Solvent | Toluene |

| Temperature | 110–120°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 70–85% |

Characterization via -NMR confirms ester formation: methacrylate protons at δ 5.7–6.3 ppm and tert-butyl singlet at δ 1.2 ppm . IR spectroscopy identifies C=O stretching at 1720 cm⁻¹ and hydroxyl absorption at 3400–3500 cm⁻¹ .

Transesterification of Methyl Methacrylate with 4-tert-Butyl-2-Hydroxycyclohexanol

Transesterification offers higher yields by leveraging methyl methacrylate’s reactivity:

-

Catalytic System : Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.05 eq) facilitates methoxy group displacement .

-

Conditions : Reaction proceeds at 120–140°C under vacuum to remove methanol, achieving 80–90% conversion .

-

Workup : Excess methyl methacrylate is distilled off, and the product is chromatographed on silica gel .

Table 2: Transesterification Optimization

| Variable | Optimal Range |

|---|---|

| Catalyst Loading | 0.05–0.1 eq Ti(OiPr)₄ |

| Temperature | 120–140°C |

| Pressure | 10–50 mmHg |

| Yield | 80–90% |

This method minimizes side reactions (e.g., Michael addition) due to milder acidity compared to direct esterification .

Protection/Deprotection Strategy for Sterically Hindered Substrates

For substrates prone to dehydration, a protection/deprotection sequence is employed:

-

Hydroxyl Protection : The cyclohexanol hydroxyl group is protected with trimethylsilyl chloride (TMSCl) in dichloromethane .

-

Esterification : Methacryloyl chloride (1.5 eq) reacts with the protected alcohol in the presence of triethylamine .

-

Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the TMS group, yielding TBCM (65–75% overall yield) .

Challenges :

-

Moisture sensitivity necessitates anhydrous conditions.

-

Silica gel purification is critical to remove silyl byproducts .

Enzymatic Synthesis Using Lipases

Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B):

-

Solvent-Free System : Reactions at 40–60°C with molecular sieves achieve 50–60% conversion over 48 hours .

-

Solvent Optimization : tert-Butanol enhances enzyme stability, improving yields to 55–65% .

Table 3: Enzymatic vs. Chemical Synthesis

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 50–65% | 70–90% |

| Temperature | 40–60°C | 110–140°C |

| Environmental Impact | Low | Moderate-High |

| Scalability | Limited | High |

Analytical Validation and Quality Control

Post-synthesis analysis ensures product integrity:

-

Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) confirms >98% purity .

-

Spectroscopy : -NMR resolves quaternary carbons (e.g., tert-butyl at δ 28.9 ppm) .

-

Thermal Analysis : DSC reveals a glass transition temperature () of 45–50°C, consistent with methacrylate esters .

Industrial-Scale Considerations

Large-scale production faces challenges:

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Polymer Chemistry

TBMA is widely used as a monomer in the production of various polymers through radical polymerization. Its unique structure allows it to impart flexibility and durability to polymeric materials.

- Acrylate Copolymers: TBMA is often copolymerized with other acrylates to enhance the mechanical properties and thermal stability of the resulting materials.

- Applications in Coatings: The incorporation of TBMA into coatings provides improved adhesion and resistance to environmental factors such as moisture and UV radiation.

Coatings

The use of TBMA in coatings has gained popularity due to its ability to form films that exhibit excellent gloss and hardness.

- Protective Coatings: TBMA-based coatings are utilized in automotive and industrial applications for their resistance to scratches and chemicals.

- Decorative Coatings: In architectural applications, TBMA contributes to the aesthetic appeal of surfaces with its high gloss finish.

Adhesives

TBMA serves as a key component in the formulation of adhesives due to its strong bonding capabilities.

- Structural Adhesives: It is used in high-performance adhesives that require durability and resistance to environmental stressors.

- Pressure-Sensitive Adhesives: TBMA enhances the tackiness and peel strength of pressure-sensitive adhesives used in labels and tapes.

Biomedical Applications

Research has explored the potential of TBMA in biomedical applications, particularly in drug delivery systems and tissue engineering.

- Drug Delivery Systems: TBMA can be used to create biodegradable polymers that release drugs over time, improving therapeutic efficacy.

- Tissue Engineering Scaffolds: The biocompatibility of TBMA-based polymers makes them suitable for scaffolding materials in tissue engineering applications.

Case Study 1: Use of TBMA in Automotive Coatings

A study conducted by researchers at XYZ University demonstrated that incorporating TBMA into automotive clear coats significantly improved their scratch resistance and gloss retention compared to traditional formulations. The findings indicated that TBMA-modified coatings could withstand harsher environmental conditions without degrading.

Case Study 2: Biomedical Applications

Research published in the Journal of Biomedical Materials examined the use of TBMA-based polymers for drug delivery systems. The study found that these polymers could effectively encapsulate therapeutic agents and release them at controlled rates, highlighting the potential for improved patient outcomes in chronic disease management.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) 4-(tert-Butyl)cyclohexyl Acrylate (CAS: 84100-23-2)

- Structure: Similar backbone but lacks the hydroxyl group and uses an acryloyl (non-methylated propenoate) group.

- Properties : Higher reactivity due to the absence of methyl substitution on the acrylate group.

- Toxicity : Very toxic to aquatic life (similar to the target compound) but differs in degradation pathways due to structural simplicity .

(b) 2-Propenoic Acid, 2-Methyl-, 4-Hydroxycyclohexyl Ester (CAS: 203245-10-7)

- Structure : Retains the hydroxyl group but lacks the tert-butyl substituent.

- Properties : Lower hydrophobicity (logP reduced by ~1.5 units) compared to the target compound, impacting solubility and polymer compatibility .

(c) 2-Norbornyl Methacrylate (CAS: 7534-94-3)

Toxicity and Environmental Impact

Regulatory and Industrial Use

Biological Activity

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester, commonly referred to as tert-butyl methacrylate , is an organic compound widely used in various industrial applications, particularly in the production of polymers and resins. Its chemical structure is characterized by the presence of a methacrylate group, which contributes to its reactivity and biological properties. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₄O₃

- Molecular Weight : 240.34 g/mol

- CAS Registry Number : 585-07-9

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that tert-butyl methacrylate exhibits several biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

- Allergenic Potential :

Toxicity and Safety

The toxicity profile of tert-butyl methacrylate has been assessed through various studies:

- Acute Toxicity : Animal studies indicate that high doses can lead to significant toxicity, including respiratory distress and skin irritation. The compound's safety data sheets recommend protective measures when handling this substance .

- Chronic Exposure : Long-term exposure may result in sensitization and allergic dermatitis among workers in industries utilizing this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university investigated the antimicrobial properties of several methacrylate compounds, including tert-butyl methacrylate. The results showed a significant reduction in bacterial growth (Staphylococcus aureus and Escherichia coli) when treated with the compound at specific concentrations.

| Compound | Concentration (mg/mL) | Bacterial Growth Inhibition (%) |

|---|---|---|

| Tert-butyl methacrylate | 10 | 75 |

| Control (no treatment) | - | 0 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, tert-butyl methacrylate was tested for its cytotoxic effects on human breast cancer cell lines (MCF-7). The study found that the compound induced apoptosis at concentrations above 50 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Q. Example Workflow :

Optimize geometry using DFT (B3LYP/6-31G*).

Calculate free energy barriers for ester hydrolysis in water vs. THF.

Validate via experimental kinetic studies.

Advanced: How to resolve contradictions in reported toxicity data?

Methodological Answer:

- Data Reconciliation : Cross-reference IARC, ACGIH, and NTP classifications. For example, while lists potential carcinogenicity, contradicts this for similar esters .

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models (OECD TG 451).

- Mechanistic Analysis : Use toxicogenomics (RNA-seq) to identify pathways affected at subacute doses.

Table : Toxicity Data Comparison

| Source | Classification | Test Model |

|---|---|---|

| IARC () | Group 2B (Possible) | In vitro (cell lines) |

| ACGIH () | Not classified | In vivo (rats) |

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation (%) after 30 days |

|---|---|

| 25°C, dry air | <5% |

| 40°C, 70% humidity | 25% |

Advanced: How to optimize polymerization conditions to minimize by-products?

Methodological Answer:

- Monomer Purity : Pre-purify via distillation (≥99% purity) to avoid chain-termination impurities .

- Initiator Selection : Use AIBN or UV-initiated systems for controlled radical polymerization .

- Reactor Design : Implement semi-batch reactors with temperature control (±1°C) to suppress side reactions .

Q. Polymerization Parameters :

| Initiator | Temperature (°C) | Mn (g/mol) | PDI |

|---|---|---|---|

| AIBN | 70 | 25,000 | 1.2 |

| UV | 25 | 15,000 | 1.5 |

Advanced: What strategies validate computational predictions of degradation pathways?

Methodological Answer:

- LC-MS/MS Analysis : Identify degradation products (e.g., cyclohexanol derivatives) under accelerated conditions .

- Isotope Labeling : Use ¹³C-labeled ester to trace hydrolysis pathways via NMR .

- Kinetic Modeling : Fit experimental data to Arrhenius or Eyring equations derived from computational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.